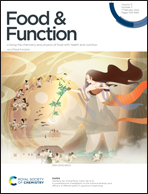Impact of the partial replacement of fish meal with a chloroplast rich fraction on the growth and selected nutrient profile of zebrafish (Danio rerio)
Food & Function Pub Date: 2019-01-15 DOI: 10.1039/C8FO02109K
Abstract
Increasing global aquaculture production, is putting pressure on fishmeal and fish oil supply. There is therefore a growing search for more sustainable sources of proteins and polyunsaturated fatty acids as fish feed ingredients. Chloroplasts are the organelles in the leaves of plants where many of the valuable nutrients, fatty acids (FAs), amino acids, vitamins and pigments, are synthesised. Chloroplasts could be incorporated into fish diets either retained in, or liberated from, plant cells. In this study zebrafish were fed with seven different diets individually; fish were fed with diets reducing fishmeal levels (10, 20 or 50%) using either spinach leaf powder (SLP) or a chloroplast rich fraction (CRF) prepared by an established method to recover chloroplasts. Both SLP and CRF had a positive impact on the growth, taste response, whole fish FA composition, and carotenoid profile. Fish fed with CRF diets showed significantly (P ≤ 0.05) greater α-linolenic (C18:3 n-3) and hexadecatrienoic (C16:3) acid contents than those of SLP and the control. Hexadecanoic acid (C16:3) is a unique FA in the galactolipids of the chloroplast; its presence in zebrafish tissues proves that zebrafish digest and absorb chloroplast galactolipids. The lutein profile of eggs produced by zebrafish fed with the CRF diet was significantly (P ≤ 0.05) higher than those of SLP and the control. Alterations in egg colour were also noted, warranting further investigations of the diet impact on fish fecundity, embryo fertility, hatch rate and larval survival.

Recommended Literature
- [1] Morphology controlled synthesis and modification of high-performance LiMnPO4 cathode materials for Li-ion batteries†
- [2] Photoexcited tautomerization of vinyl alcohol to acetylaldehydevia a conical intersection from contracted Schrödinger theory
- [3] Insight into the influence of the polymerization time of polydopamine nanoparticles on their size, surface properties and nanomedical applications†
- [4] Long-range electron–electron interaction and charge transfer in protein complexes: a numerical approach†
- [5] Front matter
- [6] Rod-shaped Zn–Ag–In–Te nanocrystals with wavelength-tunable band-edge photoluminescence in the near-IR region†
- [7] To stir or not to stir: formation of hierarchical superstructures of molecularly ordered ethylene-bridged periodic mesoporous organosilicas†
- [8] Core–shell TiO2@ZnO nanorods for efficient ultraviolet photodetection
- [9] The role of small molecular cations in the chemical flow of the interstellar environments
- [10] A new approach to the study of hydration of ions in aqueous solutions

Journal Name:Food & Function
Research Products
-
CAS no.: 140632-19-5
-
CAS no.: 155535-23-2
-
Nitrogen oxide (15NO)(8CI,9CI)
CAS no.: 15917-77-8









